Batefenterol: A Technical Guide to Receptor Binding Affinity and Kinetics
Batefenterol: A Technical Guide to Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batefenterol (GSK961081) is a first-in-class inhaled bifunctional molecule characterized as a Muscarinic Antagonist and β₂-Adrenoceptor Agonist (MABA).[1][2] This dual pharmacology allows for a complementary approach to bronchodilation in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), by targeting two distinct pathways involved in airway smooth muscle contraction and relaxation.[3] This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of batefenterol, complete with detailed experimental protocols and visual representations of key biological pathways and workflows.
Receptor Binding Affinity
Batefenterol exhibits high affinity for both human muscarinic M₂ and M₃ receptors, where it acts as an antagonist, and the human β₂-adrenoceptor, where it functions as an agonist.[1][2] The binding affinities have been determined through competitive radioligand binding studies using human recombinant receptors.
Quantitative Data Summary
The equilibrium dissociation constants (Ki) for batefenterol at its target receptors are summarized below. These values indicate the concentration of the drug required to occupy 50% of the receptors in vitro, with lower values signifying higher affinity.
| Receptor Target | Ligand | Ki (nM) | Species | Source |
| Muscarinic M₂ Receptor | Batefenterol | 1.4 | Human | |
| Muscarinic M₃ Receptor | Batefenterol | 1.3 | Human | |
| β₂-Adrenoceptor | Batefenterol | 3.7 | Human |
Functional Potency
The functional activity of batefenterol has been assessed through various in vitro and in vivo assays. As a β₂-adrenoceptor agonist, its potency is demonstrated by its ability to stimulate cyclic AMP (cAMP) production. As a muscarinic antagonist, its efficacy is shown by its ability to relax smooth muscle tissue.
| Assay Type | Parameter | Value (nM) | Species/System | Source |
| β₂-Adrenoceptor Agonism (cAMP stimulation) | EC₅₀ | 0.29 | Human (recombinant) | |
| Muscarinic Antagonism (tracheal relaxation) | EC₅₀ | 50.2 | Guinea Pig (isolated trachea) | |
| β₂-Adrenoceptor Agonism (tracheal relaxation) | EC₅₀ | 24.6 | Guinea Pig (isolated trachea) | |
| Combined MABA Activity (tracheal relaxation) | EC₅₀ | 11 | Guinea Pig (isolated trachea) |
Batefenterol demonstrates significant functional selectivity for the β₂-adrenoceptor over β₁- and β₃-adrenoceptors, with 440- and 320-fold selectivity, respectively.
Receptor Binding Kinetics
The association rate (k_on_) and dissociation rate (k_off_) of a ligand determine its receptor residence time, which can be a critical factor for the duration of action of inhaled respiratory therapies. Despite a thorough review of the available scientific literature, specific experimental data for the k_on_ and k_off_ rates of batefenterol at the M₂, M₃, and β₂-adrenoceptors are not publicly available. One study has noted that a clear relationship between receptor dissociation kinetics and the functional effects of batefenterol has not been demonstrated.
For context, the long duration of action of some inhaled drugs, such as the muscarinic antagonist tiotropium, has been attributed to a slow dissociation rate from their target receptors. The binding kinetics for other β₂-adrenoceptor agonists have been investigated, but these studies suggest that receptor kinetics may not be the primary determinant of their duration of action in a clinical setting.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of batefenterol's receptor binding and functional profile.
Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (batefenterol) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Protocol Details:
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Membrane Preparation:
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Cells (e.g., CHO or HEK293) stably expressing the human receptor of interest (M₂, M₃, or β₂) are harvested.
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The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) with protease inhibitors.
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The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
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The pellet is washed by resuspension in fresh buffer and re-centrifugation.
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The final membrane pellet is resuspended in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
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Assay Incubation:
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In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-dihydroalprenolol for β₂-adrenoceptors) and varying concentrations of unlabeled batefenterol.
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The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.
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Detection and Analysis:
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The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.
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The filters are washed with ice-cold buffer to remove unbound radioligand.
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The radioactivity retained on the filters is quantified using a scintillation counter.
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The data are analyzed to determine the concentration of batefenterol that inhibits 50% of the specific binding of the radioligand (IC₅₀).
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The IC₅₀ value is then converted to a Ki value using the Cheng-Prusoff equation.
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cAMP Functional Assay
This assay measures the ability of batefenterol to stimulate the β₂-adrenoceptor, leading to an increase in intracellular cyclic AMP (cAMP).
Protocol Details:
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Cell Preparation:
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CHO-K1 cells stably expressing the human β₂-adrenoceptor are seeded into 96-well plates and cultured overnight.
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Cell Stimulation:
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The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Cells are then treated with varying concentrations of batefenterol and incubated for a specific time (e.g., 30 minutes) at 37°C.
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cAMP Detection:
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The cells are lysed to release the intracellular cAMP.
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The amount of cAMP is quantified using a commercially available detection kit, often based on a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
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The signal is read on a compatible plate reader.
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A dose-response curve is generated to determine the EC₅₀ value.
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Calcium Mobilization Functional Assay
This assay is used to assess the muscarinic antagonist activity of batefenterol by measuring its ability to block agonist-induced increases in intracellular calcium via the M₃ receptor.
Protocol Details:
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Cell Preparation and Dye Loading:
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CHO-K1 cells stably expressing the human M₃ receptor are seeded in a 96-well plate.
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The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will fluoresce upon binding to intracellular calcium.
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Antagonist Treatment:
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The cells are incubated with increasing concentrations of batefenterol for a defined period (e.g., 20 minutes) at 37°C.
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Agonist Stimulation and Detection:
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The cells are then stimulated with a fixed concentration (typically the EC₉₀) of a muscarinic agonist, such as oxotremorine.
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The change in fluorescence, corresponding to the release of intracellular calcium, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).
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The peak fluorescence response is measured, and the data are used to generate a concentration-response curve for batefenterol's inhibition of the agonist-induced signal, from which the IC₅₀ can be determined.
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Signaling Pathways
Batefenterol's dual pharmacology targets two distinct G protein-coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.
β₂-Adrenoceptor Agonist Pathway
As an agonist, batefenterol activates the β₂-adrenoceptor, which is coupled to a stimulatory G protein (Gs). This initiates a signaling cascade that leads to smooth muscle relaxation.
Muscarinic M₃ Receptor Antagonist Pathway
As an antagonist, batefenterol blocks the binding of acetylcholine (ACh) to the M₃ muscarinic receptor. The M₃ receptor is coupled to a Gq protein, and its activation normally leads to smooth muscle contraction. By blocking this pathway, batefenterol prevents bronchoconstriction.
Conclusion
Batefenterol is a high-affinity ligand for human M₂, M₃, and β₂-adrenoceptors, with potent functional activity as both a muscarinic antagonist and a β₂-adrenoceptor agonist. This dual pharmacology, targeting key pathways in the regulation of airway smooth muscle tone, underscores its potential as a therapeutic agent for obstructive lung diseases. While detailed receptor binding kinetic data (k_on_ and k_off_) are not currently available in the public domain, the high affinity and potent functional activity of batefenterol have been well-characterized through a variety of in vitro and in vivo models. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical resource for researchers in the field of respiratory drug discovery and development.
References
- 1. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
